Broussonetinine B
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
190317-93-2 |
|---|---|
Molecular Formula |
C18H35NO5 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
13-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1-hydroxytridecan-5-one |
InChI |
InChI=1S/C18H35NO5/c20-12-8-7-10-14(22)9-5-3-1-2-4-6-11-15-17(23)18(24)16(13-21)19-15/h15-21,23-24H,1-13H2/t15-,16-,17-,18+/m1/s1 |
InChI Key |
HLJOKJJUFIWVNY-TVFCKZIOSA-N |
Isomeric SMILES |
C(CCCCC(=O)CCCCO)CCC[C@@H]1[C@H]([C@H]([C@H](N1)CO)O)O |
Canonical SMILES |
C(CCCCC(=O)CCCCO)CCCC1C(C(C(N1)CO)O)O |
Origin of Product |
United States |
Isolation and Source Organism Research
Isolation Methodologies for Broussonetinine B from Broussonetia Species
This compound, along with a series of related pyrrolidine (B122466) alkaloids, has been successfully isolated from the branches of Broussonetia kazinoki Sieb. nih.gov. The isolation process is a multi-step procedure that begins with the extraction of the plant material, followed by a series of chromatographic separations to yield the pure compound.
The general methodology involves an initial hot water extraction of the dried branches of B. kazinoki. The resulting aqueous extract is then subjected to treatment with a cation-exchange resin, such as Amberlite CG-120, to adsorb the alkaloids. The alkaloids are subsequently eluted with a basic solution, typically aqueous ammonia, to yield a crude alkaloid fraction.
This crude mixture is then further purified through a series of chromatographic techniques. An initial fractionation is often performed using column chromatography over a porous polymer resin like Diaion HP-20, with a gradient elution of water and methanol. The fractions containing the alkaloids are identified by their positive reaction with Dragendorff's reagent.
Subsequent purification of the alkaloid-rich fractions is achieved through repeated column chromatography on silica (B1680970) gel and octadecylsilyl (ODS) silica gel. The final separation and purification of individual alkaloids, including this compound, are typically accomplished using preparative high-performance liquid chromatography (HPLC). Throughout the isolation process, the composition of the fractions is monitored using thin-layer chromatography (TLC). nih.govnih.govjst.go.jp
Table 1: Summary of Isolation Techniques for this compound and Related Alkaloids
| Step | Technique | Stationary Phase/Resin | Mobile Phase/Eluent | Purpose |
|---|---|---|---|---|
| 1. Extraction | Hot Water Extraction | - | Water | Initial extraction from plant material |
| 2. Alkaloid Adsorption | Ion-Exchange Chromatography | Amberlite CG-120 | - | Selective adsorption of alkaloids |
| 3. Alkaloid Elution | - | - | Aqueous Ammonia | Elution of crude alkaloid fraction |
| 4. Initial Fractionation | Column Chromatography | Diaion HP-20 | Water-Methanol Gradient | Gross separation of compounds |
| 5. Further Purification | Column Chromatography | Silica Gel, ODS Silica Gel | Chloroform-Methanol Gradients | Finer separation of alkaloid fractions |
| 6. Final Purification | Preparative HPLC | - | Specific solvent systems | Isolation of pure this compound |
Phytochemical Profiling of Broussonetia kazinoki and Related Species
Broussonetia kazinoki, the source of this compound, possesses a rich and diverse phytochemical profile. Beyond alkaloids, the plant is a source of various classes of secondary metabolites. These compounds have been isolated from different parts of the plant, including the branches, leaves, and roots. The major classes of phytochemicals identified in B. kazinoki and related species like Broussonetia papyrifera include flavonoids, phenylpropanoids, polyphenols, and terpenoids. nih.govresearchgate.net
Table 2: Major Phytochemical Classes in Broussonetia kazinoki
| Phytochemical Class | Examples of Compounds | Plant Part |
|---|---|---|
| Alkaloids | Broussonetine A-X, Broussonetinine A, B | Branches |
| Flavonoids | Kazinol A, B, E, F; Broussonol A-E | Roots, Leaves |
| Phenylpropanoids | Broussonin A, B, C | Roots |
| Polyphenols | Caffeoylquinic acids | Leaves |
| Terpenoids | Broussonetone A, B, C | Leaves |
Chemodiversity of Alkaloids within the Genus Broussonetia and Contextualization of this compound
The genus Broussonetia exhibits significant chemodiversity in its alkaloid content. While Broussonetia kazinoki is a prominent source of pyrrolidine alkaloids, other species within the genus, such as Broussonetia papyrifera, are known to produce structurally distinct alkaloids. mdpi.comresearchgate.net This variation in alkaloid profiles is a key feature of the genus's phytochemistry.
The alkaloids isolated from B. kazinoki are predominantly of the pyrrolidine type. nih.govnih.govnih.govjst.go.jp These are characterized by a saturated five-membered nitrogen-containing ring. This compound is a member of this class, which includes a large family of related compounds such as Broussonetine A through X. nih.govnih.govnih.govjst.go.jp Some variations, such as the pyrroline (B1223166) alkaloid Broussonetine U, have also been identified. nih.gov
In contrast, studies on the fruits of Broussonetia papyrifera have led to the isolation of isoquinoline (B145761) alkaloids. researchgate.net This class of alkaloids features a bicyclic structure composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. The presence of both pyrrolidine and isoquinoline alkaloids within the same genus highlights the biosynthetic versatility of Broussonetia species.
This compound is thus contextualized as a representative of the major class of alkaloids found in Broussonetia kazinoki. Its chemical structure, based on the pyrrolidine ring system, distinguishes it from the isoquinoline alkaloids found in other Broussonetia species.
Table 3: Alkaloid Classes in the Genus Broussonetia
| Alkaloid Class | Basic Structure | Representative Compounds | Source Species |
|---|---|---|---|
| Pyrrolidine Alkaloids | Saturated 5-membered N-heterocycle | This compound, Broussonetine A-X | Broussonetia kazinoki |
| Pyrroline Alkaloids | Unsaturated 5-membered N-heterocycle | Broussonetine U | Broussonetia kazinoki |
| Isoquinoline Alkaloids | Fused benzene and pyridine rings | N-norchelerythrine, Dihydrosanguinarine | Broussonetia papyrifera |
Advanced Structural Elucidation and Characterization
Spectroscopic Techniques for Complete Structural Assignment
Spectroscopic analysis is fundamental to elucidating the complex structure of Broussonetinine B. A suite of techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy, are employed to piece together its molecular architecture.
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. ksu.edu.sa One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of the individual atoms. clockss.org
The ¹H-NMR spectrum of this compound reveals the presence of specific proton environments within the molecule. Key signals include those corresponding to the pyrrolidine (B122466) ring and the long aliphatic side chain. clockss.org
The ¹³C-NMR spectrum complements the ¹H-NMR data by identifying the number of distinct carbon environments. ksu.edu.sa Analysis of the chemical shifts helps to distinguish between sp³-hybridized carbons of the pyrrolidine ring and the side chain, as well as the carbonyl carbon. scribd.com
To establish the connectivity between protons and carbons, a series of 2D NMR experiments are utilized:
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY spectra help to trace the proton-proton correlations within the pyrrolidine ring and along the aliphatic side chain. clockss.org
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC (also known as HMQC) correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. clockss.orgdoi.org
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons, typically over two to three bonds. This technique is instrumental in connecting the different structural fragments of this compound. For instance, HMBC correlations can establish the linkage between the aliphatic side chain and the pyrrolidine ring, as well as the position of the carbonyl group. scribd.comdoi.org
Table 1: Representative NMR Data for this compound Analogs (Note: Specific data for this compound is often reported in the context of its analogs and derivatives. The following table is a representation of typical shifts for the core structure.)
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| Pyrrolidine Ring | |||
| H-2 | ~3.75 (m) | ~70-75 | C-3, C-4, C-5' |
| H-3 | ~4.36 (t) | ~75-80 | C-2, C-4, C-5 |
| H-4 | ~4.62 (t) | ~70-75 | C-2, C-3, C-5 |
| H-5 | ~3.45 (m) | ~60-65 | C-2, C-4, C-1' |
| Side Chain | |||
| H-1' | ~2.04 (m) | ~30-35 | C-5, C-2', C-3' |
| ... | ... | ... | ... |
| Carbonyl Carbon | N/A | ~210.8 | H-11', H-12' |
Data compiled from analogous structures reported in scientific literature. scribd.compharm.or.jp
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of this compound. nih.govmdpi.com This technique provides a highly accurate mass measurement, allowing for the confident assignment of a molecular formula. mdpi.com For example, a positive ion mode HRMS analysis would yield the [M+H]⁺ ion, from which the exact molecular weight can be deduced. thieme-connect.com The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, revealing characteristic losses of functional groups or parts of the side chain, which helps to confirm the proposed structure. dokumen.pub
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. The IR spectrum of related broussonetine alkaloids typically shows characteristic absorption bands for hydroxyl (-OH) groups (around 3400 cm⁻¹) and a carbonyl (C=O) group (around 1705 cm⁻¹). pharm.or.jp These absorptions confirm the presence of the polyhydroxylated nature of the pyrrolidine ring and the ketone functionality in the side chain. dokumen.pub
Chiroptical Methods for Absolute Stereochemistry Determination
Determining the absolute stereochemistry of the multiple chiral centers in this compound is a critical aspect of its structural elucidation. Chiroptical methods are essential for this purpose. While specific studies on this compound's absolute configuration using these methods are not detailed in the provided results, the determination for closely related broussonetines, such as broussonetine C and L, involves techniques like the benzoate (B1203000) chirality method and Mosher's method. doi.org These methods are applied to derivatives of the natural product to establish the spatial arrangement of substituents around the chiral centers. clockss.org For example, in the benzoate chirality method, the interaction of benzoate groups introduced at chiral centers is observed via circular dichroism (CD) spectroscopy to determine their relative orientation. clockss.org Mosher's method involves the formation of diastereomeric esters with a chiral reagent, followed by NMR analysis to deduce the absolute configuration of the alcohol center. clockss.org
X-ray Crystallography for Solid-State Structure Analysis
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in the crystal lattice. While the search results mention the use of X-ray analysis for confirming the absolute configurations of related marine terpenoids, there is no specific mention of a crystal structure for this compound itself. researchgate.net Obtaining a suitable single crystal of this compound or a derivative would be a key step in unequivocally confirming its solid-state conformation and absolute stereochemistry.
Biosynthesis of Broussonetinine B
Proposed Biosynthetic Pathways of Pyrrolidine (B122466) Alkaloids in Broussonetia Species
Broussonetinine B is a pyrrolidine alkaloid isolated from the branches of Broussonetia kazinoki. jst.go.jpnih.gov While the precise biosynthetic pathway in Broussonetia species has not been fully elucidated, a plausible route can be proposed based on the well-established biosynthesis of other pyrrolidine and pyrrolizidine (B1209537) alkaloids. researchgate.netnih.gov The core pyrrolidine ring structure is generally derived from the amino acids L-ornithine or L-arginine.
The proposed pathway likely begins with the conversion of L-ornithine to putrescine, a reaction catalyzed by ornithine decarboxylase (ODC). Putrescine then undergoes N-methylation by putrescine N-methyltransferase (PMT) to yield N-methylputrescine. The subsequent step involves the oxidative deamination of N-methylputrescine by a diamine oxidase, which leads to 4-methylaminobutanal. This intermediate spontaneously cyclizes to form the key N-methyl-Δ¹-pyrrolinium cation. nih.gov This cation serves as a crucial branch-point intermediate for the formation of various pyrrolidine alkaloids.
Further elaboration of this core structure, through a series of hydroxylation, oxidation, and reduction steps, followed by the attachment of the characteristic long alkyl side chain, would ultimately lead to the formation of this compound. The origin of the C13 side chain is likely from fatty acid or polyketide metabolism, which is then attached to the pyrrolidine ring.
Table 1: Key Precursors and Intermediates in Proposed Pyrrolidine Alkaloid Biosynthesis
| Precursor/Intermediate | Role in Pathway |
|---|---|
| L-Ornithine | Initial amino acid precursor |
| Putrescine | Formed by decarboxylation of ornithine |
| N-Methylputrescine | Methylated intermediate |
| 4-Methylaminobutanal | Product of oxidative deamination |
Enzymology and Genetic Basis of this compound Biosynthesis
The specific enzymes and the underlying genetic basis for this compound biosynthesis remain largely uncharacterized. However, by examining the enzymology of related alkaloid pathways, we can infer the classes of enzymes likely involved. nih.gov The key enzymatic steps are expected to be catalyzed by enzymes from well-known families involved in plant specialized metabolism.
The initial steps would involve:
Ornithine Decarboxylase (ODC): Converts ornithine to putrescine.
Putrescine N-methyltransferase (PMT): A methyltransferase that attaches a methyl group from S-adenosylmethionine (SAM) to putrescine. mdpi.comnih.gov
Diamine Oxidase: A copper-dependent enzyme that oxidizes N-methylputrescine. nih.gov
The formation of the complex side-chain and its attachment to the pyrrolidine ring likely involves enzymes such as polyketide synthases (PKS) or fatty acid synthases (FAS) , followed by tailoring enzymes like cytochrome P450 monooxygenases (P450s) , reductases , and hydroxylases to achieve the final structure of this compound.
The identification of the biosynthetic gene cluster (BGC) for this compound has not yet been reported. In other alkaloid biosynthetic pathways, the genes encoding the necessary enzymes are often found clustered together on a chromosome. nih.gov The discovery of the BGC for anisomycin, a different pyrrolidine antibiotic, revealed a unique set of genes, including an aminotransferase, a transketolase, a glycosyltransferase, and a dehydrogenase, responsible for forming its pyrrolidine system. nih.gov A similar approach, combining genome mining with bioinformatic analysis, could lead to the identification of the this compound gene cluster in Broussonetia species. nih.gov
Isotopic Labeling Studies to Elucidate Precursor Incorporation
Isotopic labeling is a powerful technique used to trace the incorporation of precursors into a final natural product, thereby confirming a proposed biosynthetic pathway. researchgate.net While specific isotopic labeling studies for this compound have not been detailed in the available literature, the methodology has been successfully applied to decipher the biosynthesis of related pyrrolizidine alkaloids. nih.gov
In such studies, plants or cell cultures are fed with precursors labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H) or radioisotopes (e.g., ¹⁴C). The resulting this compound is then isolated, and the location and extent of isotope incorporation are determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).
Based on the proposed pathway, key precursors for labeling studies would include:
[¹³C]- or [¹⁵N]-labeled L-ornithine: To confirm its role as the primary precursor for the pyrrolidine ring.
[¹³C]- or [²H]-labeled putrescine: To verify its status as an intermediate.
[¹³C]-labeled acetate (B1210297) or malonate: To investigate the polyketide or fatty acid origin of the long alkyl side chain.
These experiments would provide definitive evidence for the proposed biosynthetic origins of the different structural components of this compound.
Comparative Biosynthetic Analysis with Related Iminosugars and Alkaloids
The biosynthesis of this compound can be understood more clearly through comparison with related compounds, particularly other alkaloids sharing the pyrrolidine or a similar bicyclic core.
Comparison with Pyrrolizidine Alkaloids (PAs): The biosynthesis of PAs also starts from putrescine, which is converted to homospermidine, the central precursor for the bicyclic necine base core. nih.gov The initial steps involving ornithine and putrescine are conserved. However, in PA biosynthesis, two molecules of putrescine (via homospermidine) are utilized to form the bicyclic pyrrolizidine ring, whereas this compound contains a monocyclic pyrrolidine ring derived from a single putrescine unit. researchgate.net The key branching point is the formation of the N-methyl-Δ¹-pyrrolinium cation in the pyrrolidine pathway versus the formation of homospermidine in the PA pathway.
Comparison with Tropane (B1204802) Alkaloids: Tropane alkaloid biosynthesis also shares the initial pathway from ornithine to the N-methyl-Δ¹-pyrrolinium cation. nih.gov This cation is a common intermediate for both pyrrolidine and tropane alkaloids. The divergence occurs after the formation of this cyclic cation. In tropane alkaloid synthesis, the cation condenses with a three-carbon unit derived from acetate (via acetoacetyl-CoA) to form the characteristic bicyclic tropane ring. In contrast, the pathway to this compound involves the modification and substitution of the monocyclic pyrrolidine ring.
Table 2: Comparative Biosynthesis of Related Alkaloids
| Feature | This compound (Pyrrolidine) | Pyrrolizidine Alkaloids | Tropane Alkaloids |
|---|---|---|---|
| Primary Precursor | L-Ornithine | L-Ornithine | L-Ornithine |
| Key Intermediate | N-methyl-Δ¹-pyrrolinium cation | Homospermidine | N-methyl-Δ¹-pyrrolinium cation |
| Core Structure | Monocyclic Pyrrolidine | Bicyclic Pyrrolizidine | Bicyclic Tropane |
| Source of Additional Carbons | Polyketide/Fatty Acid Side Chain | Second Putrescine Molecule | Acetate-derived C3 unit |
This comparative analysis highlights a common evolutionary origin and the principle of metabolic divergence, where a shared early intermediate is channeled into distinct structural classes of alkaloids through the action of specific enzyme lineages.
Chemical Synthesis Strategies for Broussonetinine B and Analogues
Total Synthesis Approaches for Broussonetinine B
The total synthesis of this compound and its isomers is a complex undertaking that requires precise control over stereochemistry. While specific total synthesis literature for this compound itself is limited, strategies can be inferred from the successful syntheses of closely related family members like Broussonetine C and Broussonetine M. jst.go.jpresearchgate.netnih.gov These approaches often rely on chiral pool starting materials and the application of modern stereoselective reactions.
The retrosynthetic analysis of this compound reveals common strategies employed for related polyhydroxylated alkaloids. thieme-connect.dethieme-connect.com The primary disconnection strategy involves breaking the carbon-carbon bond at the C-5 position of the pyrrolidine (B122466) ring. This separates the molecule into two key fragments: the polyhydroxylated pyrrolidine core and the long, functionalized alkyl side chain. nih.govresearchgate.net
This disconnection is advantageous as it allows for a convergent synthesis, where the two main fragments can be prepared independently and coupled at a late stage. fiveable.mewikipedia.org The pyrrolidine core is typically derived from a chiral starting material, such as a carbohydrate (e.g., D-arabinose or D-xylose) or an amino acid (e.g., D-serine), to establish the required absolute stereochemistry. researchgate.netnih.gov The side chain can be synthesized through standard organic methods. A key challenge in this approach is the stereoselective formation of the bond connecting the side chain to the pyrrolidine ring.
A common retrosynthetic pathway is illustrated below:
Target Molecule: this compound
Key Disconnection: C5-Alkyl bond
Fragments:
A protected polyhydroxylated pyrrolidine derivative (often a cyclic nitrone or a similar electrophilic species).
An organometallic reagent corresponding to the C13 alkyl side chain.
Further disconnection of the pyrrolidine fragment often leads back to a readily available chiral precursor, such as D-arabinose, which sets the stereochemistry of three of the four stereocenters on the pyrrolidine ring. nih.gov
Achieving the correct stereochemistry is the most critical aspect of synthesizing this compound. Several stereoselective and diastereoselective methods are employed to control the multiple chiral centers in the molecule.
Chiral Pool Synthesis: Many syntheses commence from carbohydrates like D-arabinose or D-xylose, or amino acids like D-serine. researchgate.netnih.gov These starting materials provide a scaffold with pre-defined stereocenters, which are then elaborated to form the pyrrolidine ring. For instance, D-arabinose can be converted into a cyclic nitrone, a versatile intermediate for constructing the pyrrolidine core. nih.gov
Asymmetric Reactions: To establish stereocenters not derived from the initial chiral pool, asymmetric reactions are crucial. The Keck asymmetric allylation has been used to set the stereochemistry of a remote hydroxyl group on the alkyl side chain. nih.govdntb.gov.ua Other powerful reactions like the Sharpless asymmetric dihydroxylation can be used to introduce diols with high enantiomeric purity. acs.orgmdpi.com
Substrate-Controlled Diastereoselectivity: The existing stereocenters on the pyrrolidine precursor can direct the stereochemical outcome of subsequent reactions. For example, the addition of an organometallic reagent to a chiral cyclic nitrone often proceeds with high diastereoselectivity, allowing for the controlled formation of the C-5 stereocenter. nih.gov
Sigmatropic Rearrangements: Chiral allylic substrates, often derived from starting materials like D-xylose, can undergo researchgate.netresearchgate.net-sigmatropic rearrangements to set multiple contiguous stereocenters with high fidelity. researchgate.netnih.gov
A key reaction often employed is the olefin cross-metathesis (CM) using Grubbs' catalyst. This reaction is instrumental in coupling the pyrrolidine fragment with the side-chain precursor, forming a crucial carbon-carbon bond. researchgate.netresearchgate.net
Both convergent and linear strategies have been explored for the synthesis of the Broussonetine family of alkaloids. nih.govmagtech.com.cn
Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is crucial for exploring structure-activity relationships (SAR) and identifying compounds with improved therapeutic potential. nih.govcapes.gov.br Synthetic strategies are often designed to be versatile, allowing for the creation of a library of related compounds by varying either the pyrrolidine core or the alkyl side chain. researchgate.netresearchgate.net
Key modifications include:
Varying the Pyrrolidine Core: The stereochemistry of the pyrrolidine ring can be altered by starting from different chiral precursors. For example, using L-arabinose instead of D-arabinose leads to the enantiomeric series of compounds. nih.gov Syntheses starting from D-xylose or D-serine have also been used to produce analogues with different stereochemical arrangements of the hydroxyl groups. researchgate.netnih.gov
Modifying the Alkyl Side Chain: The length and functionality of the side chain are readily modified. Cross-metathesis is particularly powerful in this regard, as it allows for the coupling of the pyrrolidine core with a wide variety of olefin-containing side chains. nih.govresearchgate.net This enables the synthesis of analogues with different chain lengths, degrees of unsaturation, and functional groups (e.g., ketones, hydroxyls). researchgate.net
Fluorinated Derivatives: The introduction of fluorine atoms can significantly alter the biological properties of iminosugars. Fluorinated analogues of related pyrrolidine iminosugars have been synthesized from sugar-derived cyclic nitrones to study the effect of fluorination on glycosidase inhibition. researchgate.net
These synthetic efforts have led to the generation of diverse libraries of broussonetine and broussonetinine analogues, providing valuable insights into how the configuration of the pyrrolidine ring and the structure of the side chain influence biological activity. researchgate.netnih.gov
Development of Novel Synthetic Methodologies for Pyrrolidine-Type Iminosugars
The significant biological potential of pyrrolidine-type iminosugars has spurred the development of new and more efficient synthetic methodologies. capes.gov.brresearchgate.net These methods aim to reduce the number of steps, improve yields, and avoid extensive use of protecting groups. acs.org
Recent advances include:
Catalytic and Multicomponent Reactions: Organocatalysis and multicomponent reactions offer powerful and atom-economical routes to highly functionalized pyrrolidine scaffolds. tandfonline.com For example, [3+2] cycloaddition reactions can rapidly construct the five-membered ring system. tandfonline.com
Chemoenzymatic Synthesis: The use of enzymes in synthesis provides unparalleled stereoselectivity under mild conditions. Chemoenzymatic cascades, which combine chemical and enzymatic steps in one pot, have been developed. For example, aldolases like D-fructose-6-phosphate aldolase (B8822740) (FSA) can be used to create complex polyhydroxylated precursors for iminosugar synthesis from simple achiral starting materials, often without the need for protecting groups. acs.org
Ring-Closing Metathesis (RCM): RCM is a powerful tool for the formation of the pyrrolidine ring from acyclic precursors and has been a key strategy in the synthesis of various iminosugars. capes.gov.br
Synthesis of Multivalent Systems: To enhance binding affinity and selectivity, multiple iminosugar units can be attached to a central scaffold, creating multivalent structures. Synthetic strategies for these complex architectures often involve classical amide coupling reactions or click chemistry to link the pyrrolidine units to a core structure. mdpi.com
These novel methodologies not only facilitate the synthesis of known natural products like this compound but also open the door to creating new generations of pyrrolidine-type iminosugars with tailored biological activities. acs.orgcapes.gov.br
Investigation of Biological Activities and Molecular Mechanisms
Glycosidase Inhibitory Activity of Broussonetinine B
This compound has been identified as a potent inhibitor of certain glycosidase enzymes. clockss.org These enzymes are critical for the hydrolysis of glycosidic bonds in carbohydrates and glycoproteins, and their inhibition has significant therapeutic implications. doi.orgresearchgate.net The activity of this compound is part of a broader investigation into a class of over 30 alkaloids from Broussonetia kazinoki, many of which exhibit strong glycosidase inhibitory effects. doi.org
Research has demonstrated that this compound exhibits notable specificity in its inhibitory action against different glycosidase enzymes. Studies on its activity, along with its counterpart Broussonetinine A, revealed strong inhibition of β-galactosidase and α-mannosidase. clockss.org In contrast, it did not show significant inhibitory effects against α-glucosidase, highlighting a selective inhibition profile. clockss.org This specificity is a key characteristic, as different glycosidase inhibitors can target distinct biological pathways.
Table 1: Specificity of this compound Towards Glycosidase Enzymes
| Enzyme | Inhibitory Activity |
|---|---|
| β-galactosidase | Strong Inhibition |
| α-mannosidase | Strong Inhibition |
This table is based on findings reported in scientific literature. clockss.org
While this compound is characterized as a strong inhibitor of β-galactosidase and α-mannosidase, specific half-maximal inhibitory concentration (IC50) values for it are not explicitly detailed in the primary literature that first described its activity. clockss.org However, the family of related pyrrolidine (B122466) alkaloids isolated from Broussonetia kazinoki has been shown to possess potent glycosidase inhibitory activities, with IC50 values reported to be in the micromolar to nanomolar range (0.002 to 8.2 μM). doi.org For instance, the related compound Broussonetine M demonstrates potent inhibition of β-galactosidase with an IC50 value of 8.1 μM. researchgate.net
Molecular Mechanisms of Action in Cellular Systems
The exploration of how this compound functions within a cellular context is a developing area of research. Understanding these mechanisms is crucial for determining its potential biological roles.
Detailed scientific studies focusing specifically on the cellular uptake, transport mechanisms, and subsequent intracellular localization of this compound are not extensively available in the reviewed literature. The processes by which this lipophilic alkaloid crosses the cell membrane and where it accumulates within the cell remain to be fully elucidated.
While this compound is known to target and inhibit β-galactosidase and α-mannosidase, specific protein-ligand interaction studies, such as molecular docking or co-crystallography, are not widely reported for this compound. clockss.org Such studies would be instrumental in revealing the precise binding modes and molecular interactions—like hydrogen bonds and hydrophobic interactions—that govern its inhibitory potency and specificity. nih.gov
Investigations into the effects of this compound on downstream intracellular signaling pathways in various cell lines have not been detailed in the available scientific literature. Research is needed to determine if the inhibition of its target glycosidases by this compound leads to the modulation of key signaling cascades involved in cellular processes like proliferation, apoptosis, or immune response. mdpi.comresearchgate.net
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| Broussonetinine A |
| This compound |
| Broussonetine B |
| Broussonetine M |
| α-glucosidase |
| α-mannosidase |
Structure Activity Relationship Sar Studies of Broussonetinine B and Its Analogues
Systematic Chemical Modification of Broussonetinine B Structure
While specific SAR studies on this compound are limited in publicly available literature, extensive research on closely related broussonetine alkaloids, such as Broussonetine M, provides a robust framework for understanding how structural modifications impact biological activity. The general strategy for these modifications involves altering both the polyhydroxylated pyrrolidine (B122466) core and the long alkyl side chain. nih.gov
Synthetic strategies often begin with sugar-derived cyclic nitrones, which serve as versatile precursors for the pyrrolidine core. nih.gov By starting with different sugars like D- or L-arabinose, chemists can construct various stereoisomers of the pyrrolidine ring, including enantiomers and epimers of the natural products. researchgate.netresearchgate.net This approach allows for a systematic evaluation of the stereochemistry of the hydroxyl groups on the pyrrolidine ring. nih.gov
The side chain is typically installed using modern synthetic methods such as the Grubbs' cross-metathesis (CM) reaction. researchgate.net This reaction allows for the coupling of the pyrrolidine core with various pre-synthesized side chains, enabling modifications to its length, saturation, and the position and stereochemistry of functional groups like hydroxyls. nih.govresearchgate.net For instance, the Keck asymmetric allylation is a key method used to control the stereochemistry of remote hydroxyl groups on the side chain. researchgate.netnih.gov Through these systematic synthetic efforts, a library of analogues can be generated to probe the specific structural requirements for potent and selective glycosidase inhibition. nih.gov
Elucidation of Key Structural Features for Glycosidase Inhibition
SAR studies on the broussonetine family have successfully identified several structural features that are crucial for their potent inhibition of glycosidases. The inhibitory profile is highly sensitive to minor structural changes, indicating a precise interaction with the enzyme's active site. nih.gov
Two principal features govern the inhibitory activity:
The Polyhydroxylated Pyrrolidine Ring: This core structure mimics the oxocarbenium ion transition state of the glycosidic bond cleavage catalyzed by glycosidases. The stereochemical configuration of the hydroxyl groups on this ring is a primary determinant of inhibitory specificity and potency. researchgate.netnih.gov The arrangement of these hydroxyl groups dictates how the inhibitor fits into the active site and interacts with key amino acid residues. researchgate.net
The Hydroxylated Long Alkyl Side Chain: Unlike many simpler iminosugars, broussonetines possess a long C13 side chain. mdpi.com The presence and specific configuration of hydroxyl groups on this chain significantly influence the inhibitory profile. For example, the stereochemistry of the hydroxyl group at the C-10' position has been shown to dramatically affect both the potency and the selectivity of the inhibition. nih.govresearchgate.netnih.gov
Computational Approaches in SAR: Quantitative Structure-Activity Relationships (QSAR) and Molecular Docking
While specific QSAR and molecular docking studies for this compound were not identified in the reviewed literature, these computational techniques are powerful tools used to rationalize the SAR of other glycosidase inhibitors and to guide the design of new, more potent analogues. nih.govresearchgate.net
Quantitative Structure-Activity Relationships (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov In the context of glycosidase inhibitors, a QSAR model would be built using a training set of broussonetine analogues with known inhibitory activities (e.g., IC50 values). researchgate.net The model would identify key molecular descriptors—such as electronic, steric, and hydrophobic properties—that are statistically correlated with potency. researchgate.net A validated QSAR model can then be used to predict the inhibitory activity of novel, yet-to-be-synthesized this compound analogues, prioritizing the most promising candidates for synthesis and testing. nih.gov
Molecular Docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.govd-nb.info For this compound analogues, docking studies would be performed using the crystal structure of a target glycosidase (e.g., α-glucosidase or β-galactosidase). d-nb.infonih.gov These simulations can provide valuable insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and the amino acid residues in the enzyme's active site. researchgate.net Docking can help explain why certain stereoisomers are more active than others and how modifications to the side chain can enhance or diminish binding affinity, thereby rationalizing experimentally observed SAR data at a molecular level. nih.gov
Impact of Stereochemistry and Side Chain Length on Biological Activity
The stereochemistry of both the pyrrolidine core and the side chain has a profound and often dramatic impact on the biological activity of broussonetine analogues. researchgate.net This high degree of stereoselectivity underscores a specific and well-defined binding mode within the enzyme active site.
A striking example is seen in the comparative activities of natural broussonetines and their synthetic enantiomers. Studies on Broussonetine M and Broussonetine W have shown that the natural products, which possess a D-arabinose-derived pyrrolidine core, are potent inhibitors of β-glucosidases and β-galactosidases. nih.govnih.gov In contrast, their corresponding enantiomers (ent-Broussonetine M and ent-Broussonetine W), synthesized from L-arabinose, exhibit a complete reversal in selectivity, acting as potent and selective inhibitors of α-glucosidases. researchgate.netresearchgate.netnih.gov This demonstrates that the absolute configuration of the polyhydroxylated pyrrolidine ring is a key determinant for selectivity between α- and β-glycosidases. nih.gov Furthermore, epimerization of a single hydroxyl group, for instance at the C-10' position on the side chain of Broussonetine M, can lead to a significant increase in potency against β-glucosidase and β-galactosidase. nih.govmdpi.com
The length of the side chain also plays a role in modulating inhibitory activity. nih.gov The synthesis of Broussonetine W analogues with variable side chain lengths was undertaken to explore this relationship. nih.gov While the long hydrophobic chain is generally important for binding, likely through interactions with hydrophobic pockets within or near the active site, its optimal length and functionality can differ depending on the specific glycosidase target. For certain α-C-1-alkylated iminosugars, potency against β-glucosidase improves as the length of the alkyl chain increases. mdpi.com
The following table summarizes the inhibitory concentrations (IC50) of Broussonetine M, Broussonetine W, and their key stereoisomers against various glycosidases, illustrating the profound impact of stereochemistry.
| Compound | Enzyme | Source | IC50 (µM) | Reference |
| Broussonetine M | β-Glucosidase | Bovine Liver | 6.3 | nih.gov |
| β-Galactosidase | Bovine Liver | 2.3 | nih.gov | |
| α-Glucosidase | Rice | >100 | nih.gov | |
| ent-Broussonetine M | α-Glucosidase | Rice | 1.2 | nih.gov |
| Maltase | Rat Intestinal | 0.29 | nih.gov | |
| β-Glucosidase | Bovine Liver | >100 | nih.gov | |
| 10'-epi-Broussonetine M | β-Glucosidase | Bovine Liver | 0.8 | nih.gov |
| β-Galactosidase | Bovine Liver | 0.2 | nih.gov | |
| (+)-Broussonetine W | β-Galactosidase | Bovine Liver | 0.03 | nih.gov |
| α-Glucosidase | Rice | 12 | nih.gov | |
| ent-(−)-Broussonetine W | α-Glucosidase | Rice | 0.047 | nih.gov |
| β-Galactosidase | Bovine Liver | >100 | nih.gov |
Chemical Modification and Derivative Synthesis for Academic Exploration
Design Principles for Broussonetinine B Derivatives with Modified Biological Profiles
The design of this compound derivatives is heavily guided by structure-activity relationship (SAR) studies, which aim to understand the relationship between a molecule's three-dimensional structure and its biological activity. researchgate.netdrugdesign.org For polyhydroxylated pyrrolidine (B122466) alkaloids like this compound, minor structural modifications can lead to significant changes in their biological profiles, particularly their glycosidase inhibition capabilities. nih.gov The primary design principles revolve around modifying the polyhydroxylated pyrrolidine core and the long alkyl side chain. nih.govresearchgate.net
Key design considerations include:
Stereochemistry of the Pyrrolidine Ring: The configuration of the hydroxyl groups on the pyrrolidine core is a critical determinant of inhibitory specificity and potency. nih.govresearchgate.net For instance, the enantiomer of a related compound, (+)-broussonetine W, was found to be a selective and potent inhibitor of α-glucosidase, whereas the natural product itself is a potent β-galactosidase inhibitor. researchgate.net This highlights that altering the stereochemistry of the core can switch the enzyme selectivity.
Side Chain Modification: The long, lipophilic side chain plays a crucial role in binding to the target enzyme. Design principles often involve altering its length, introducing points of unsaturation, or adding various functional groups. researchgate.net Molecular docking studies have suggested that these modifications can improve how the side chain fits into the hydrophobic grooves of enzymes. researchgate.net
Functional Group Introduction: The presence and position of functional groups on both the pyrrolidine ring and the side chain are vital. For example, the introduction of a hydroxyl group at specific positions on the side chain, such as C-10', has been shown to affect both the specificity and potency of glycosidase inhibition. nih.gov The addition of groups like α,β-unsaturated ketones in the side chain also influences the inhibitory activity. researchgate.net
These principles are based on the hypothesis that similar molecules exhibit similar biological activities, allowing researchers to predict the effects of structural changes. researchgate.net By systematically altering these structural features, researchers can create a library of analogues to probe the active sites of target enzymes and develop more potent and selective inhibitors.
| Design Principle | Structural Focus | Observed Effect on Biological Profile |
| Stereochemistry | Polyhydroxylated Pyrrolidine Core | Alters enzyme selectivity (e.g., switching from β- to α-glucosidase inhibition). nih.govresearchgate.net |
| Side Chain Length | C-5 Alkyl Side Chain | Modulates the strength of interaction within hydrophobic pockets of the enzyme. researchgate.net |
| Functionalization | Side Chain and Pyrrolidine Core | Introduction of hydroxyls or ketones can enhance potency and specificity. nih.govresearchgate.net |
Synthesis of Glycosylated and Non-Glycosylated Analogues
The synthesis of both glycosylated and non-glycosylated analogues of this compound is fundamental to exploring its full biological potential. This compound is the non-glycosylated aglycone of Broussonetine A. magtech.com.cnjst.go.jp The synthesis of these analogues allows for a direct comparison of how glycosylation affects inhibitory activity.
Non-Glycosylated Analogues: The synthesis of non-glycosylated pyrrolidine iminosugars like this compound often employs a convergent strategy. researchgate.net A common and versatile approach involves the use of cyclic nitrones derived from sugars like D-arabinose. nih.gov This strategy allows for the construction of the core pyrrolidine structure with defined stereochemistry. The characteristic long side chain can then be introduced using powerful chemical reactions like the Grubbs' cross-metathesis. nih.govresearchgate.net This method is highly adaptable, enabling the synthesis of a wide variety of broussonetine analogues for SAR studies by simply changing the components of the cross-metathesis reaction. nih.gov
Glycosylated Analogues: The synthesis of glycosylated iminosugars presents additional challenges, primarily related to the formation of the glycosidic bond and the need for extensive use of protecting groups. magtech.com.cnnih.gov Chemical synthesis strategies for glycosylated analogues often mirror those used for conventional glycosides. magtech.com.cn However, the process can be inefficient due to the multiple protection and deprotection steps required. magtech.com.cn
Alternative methods are being explored to improve efficiency:
Enzyme-Catalyzed Transglycosylation: This method uses enzymes to form the glycosidic linkage, often under milder conditions and potentially avoiding the need for protecting groups. However, challenges with reaction efficiency and selectivity remain. magtech.com.cn
Cassette-Based Approach: In this method, a pre-formed glycosyl amino acid "cassette" is incorporated during solid-phase peptide synthesis (SPPS). This approach can be used to generate glycopeptides and related structures more efficiently. nih.gov
The synthesis of both types of analogues is crucial because the glycosyl groups and the iminosugar core both influence biological activity. magtech.com.cn For example, studies on related compounds showed that glycosylated versions exhibited strong inhibition against a range of glycosidases, while their non-glycosylated aglycones had a different and sometimes more specific inhibitory profile. magtech.com.cn
| Analogue Type | Key Synthetic Challenge | Common Synthetic Strategy |
| Non-Glycosylated | Stereocontrolled construction of the pyrrolidine core and side chain installation. | Use of cyclic nitrones and cross-metathesis reactions. nih.govresearchgate.net |
| Glycosylated | Formation of the glycosidic bond and management of protecting groups. | Chemical glycosylation; enzyme-catalyzed transglycosylation. magtech.com.cn |
Introduction of Functional Groups for Modulating Interactions
The introduction of specific functional groups into the this compound scaffold is a key strategy for modulating its interactions with biological targets and fine-tuning its activity. ashp.orgebsco.commasterorganicchemistry.com The electronic, solubility, and steric properties of these functional groups can dramatically alter the pharmacokinetic and pharmacodynamic profile of the parent molecule. ashp.org
Research into this compound analogues and related iminosugars has demonstrated the impact of several types of functional groups:
Hydroxyl Groups (-OH): The position and stereochemistry of hydroxyl groups are paramount. In a study of related broussonetines, the presence of a hydroxyl group at C-1' of the side chain was found to be a key factor for potent α-glucosidase inhibition. epdf.pub Molecular docking calculations have suggested that the introduction of a C-1' hydroxyl group can change the conformation of the pyrrolidine ring and the orientation of its side chain, leading to better accommodation in the hydrophobic grooves of target enzymes. researchgate.net
Keto Groups (C=O): The presence of a keto group, particularly as part of an α,β-unsaturated ketone system within the side chain, has been shown to affect glycosidase inhibition. researchgate.net This functional group can alter the electronic properties and shape of the side chain, influencing how it interacts with the enzyme's active site.
Fluorine Atoms (-F): The synthesis of fluorinated derivatives of related iminosugars has shown that the introduction of fluorine can significantly influence inhibitory activity. researchgate.net The effect is highly dependent on the position of the fluorine atom. For example, fluorination at certain positions on an aromatic ring of an analogue preserved glycosidase inhibitory activities, while fluorination at other positions diminished it. researchgate.net The strong electron-withdrawing nature and hydrophobicity of fluorine-containing groups like difluoro or trifluoro units can have complex effects on the molecule's binding properties. researchgate.net
The strategic placement of these and other functional groups allows for the systematic exploration of the chemical space around the this compound structure. This approach not only helps in identifying the pharmacophore required for optimal activity but also guides the development of derivatives with improved potency and selectivity. researchgate.net
| Functional Group | Position of Introduction | Effect on Interaction/Activity |
| Hydroxyl (-OH) | C-1' of the side chain | Crucial for α-glucosidase inhibition; alters ring and side chain conformation for better binding. researchgate.netepdf.pub |
| Keto (C=O) | Side Chain (e.g., as α,β-unsaturated ketone) | Modulates glycosidase inhibition activity. researchgate.net |
| Fluorine (-F) | Side Chain (e.g., on an aromatic moiety) | Positional-dependent modulation of activity; C-8 or C-10 fluorination preserved activity, while C-7 or C-11 decreased it. researchgate.net |
Analytical Methodologies for Quantification and Purity Assessment
Chromatographic Techniques for Broussonetinine B Analysis
Chromatographic techniques are fundamental in the separation, identification, and quantification of compounds within a mixture. For a compound like this compound, several approaches could be theoretically applied.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV, DAD)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of phytochemical analysis. For a compound like this compound, a reversed-phase HPLC method would likely be the starting point for development. Separation would be achieved on a C18 or similar column, with a mobile phase typically consisting of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.
Detection using a UV or Diode Array Detector (DAD) would depend on the presence of a chromophore in the this compound molecule. A DAD detector would offer the advantage of acquiring UV spectra of the eluting peaks, aiding in peak identification and purity assessment by comparing the spectra across the peak. The wavelength for detection would be selected based on the UV absorbance maximum of this compound.
Gas Chromatography (GC) with Derivatization Strategies
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a polar and likely non-volatile compound, would necessitate a derivatization step to increase its volatility and thermal stability. researchgate.net Common derivatization strategies for compounds containing hydroxyl and amino groups include silylation, acylation, or alkylation. researchgate.net
For instance, silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) could be employed to convert the polar functional groups into their less polar trimethylsilyl (B98337) (TMS) ethers. nih.gov The resulting derivative could then be analyzed by GC, likely on a non-polar or mid-polar capillary column, with detection by a Flame Ionization Detector (FID) for quantification or Mass Spectrometry (MS) for identification.
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS offers superior resolution, sensitivity, and selectivity compared to conventional HPLC. besjournal.comnih.gov A UHPLC method for this compound would utilize columns with smaller particle sizes, allowing for faster analysis times and better separation efficiency. besjournal.comnih.gov
Coupling the UHPLC system to a tandem mass spectrometer (MS/MS) would provide highly sensitive and selective detection. besjournal.com The analysis would typically be performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored, significantly reducing matrix interference and allowing for accurate quantification even at low concentrations in complex matrices like plant extracts. mdpi.com
Spectroscopic Quantification Methods (e.g., Quantitative NMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. ox.ac.uknih.gov The concentration of the analyte is determined by comparing the integral of a specific resonance of the target molecule to the integral of a known amount of an internal standard. ox.ac.uk
For the purity assessment of this compound, a well-resolved proton (¹H) NMR spectrum would be required. A specific, non-overlapping signal of this compound would be integrated and compared to the integral of a certified internal standard. This technique provides a direct measure of the molar concentration and can be used to determine the absolute purity of the compound. scilit.com
Advanced Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-NMR, GC-MS)
The hyphenation of chromatographic separation with spectroscopic detection provides a powerful tool for the analysis of complex mixtures.
LC-NMR combines the separation power of HPLC with the structure elucidation capabilities of NMR. nih.goviosrphr.org This technique could be employed to directly identify this compound in a plant extract. The separation would be performed on an HPLC system, and the eluent would be directed into the NMR spectrometer. This allows for the acquisition of NMR spectra of the separated compounds on-the-fly, aiding in their structural confirmation. iosrphr.org
GC-MS , as mentioned earlier, is a robust technique for the analysis of derivatized compounds. nih.gov The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for each component, allowing for their identification by comparison with spectral libraries or by interpretation of the fragmentation patterns. nih.gov For this compound, this would involve the analysis of its volatile derivatives. researchgate.net
Validation Parameters for Analytical Methods (e.g., Linearity, Limit of Quantification, Accuracy, Precision)
Any analytical method developed for the quantification of this compound would require thorough validation to ensure its reliability and suitability for its intended purpose. scielo.brgavinpublishers.com Key validation parameters, as defined by international guidelines (e.g., ICH), include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (R²) of the calibration curve. researchgate.net
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. researchgate.net
Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified. researchgate.net
Accuracy: The closeness of the measured value to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is determined. scielo.br
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision). scielo.br
Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.br
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. routledge.com
Below is a hypothetical data table illustrating the type of results that would be generated during the validation of an HPLC method for this compound.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity | ||
| Range | - | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.995 | 0.999 |
| Limit of Quantification (LOQ) | - | 1.0 µg/mL |
| Limit of Detection (LOD) | - | 0.3 µg/mL |
| Accuracy (Recovery) | 98.0% - 102.0% | |
| Low Concentration (2 µg/mL) | 99.5% | |
| Medium Concentration (50 µg/mL) | 100.2% | |
| High Concentration (90 µg/mL) | 98.9% | |
| Precision (RSD) | ||
| Repeatability (Intra-day) | ≤ 2.0% | 1.2% |
| Intermediate Precision (Inter-day) | ≤ 3.0% | 2.5% |
| Specificity | No interference at the retention time of this compound | Confirmed |
| Robustness | RSD ≤ 5.0% for varied parameters | Passed |
Future Directions and Research Opportunities
Exploration of Unexplored Biological Activities of Broussonetinine B Beyond Glycosidase Inhibition
The chemical architecture of this compound, characterized by a polyhydroxylated pyrrolidine (B122466) ring, is common to the broader class of iminosugars. researchgate.netnih.gov This family of natural products is known to exhibit a wide array of biological activities, suggesting that the bioactivity of this compound may extend beyond its currently known function as a glycosidase inhibitor. researchgate.net Polyhydroxylated pyrrolidine iminosugars have shown potential as chemotherapeutic agents for a growing number of diseases. nih.gov
Future research should, therefore, involve systematic screening of this compound against a diverse panel of biological targets. This could include, but is not limited to:
Antiviral Activity: Iminosugars are known to interfere with the life cycle of various viruses by inhibiting host glycosidases essential for viral glycoprotein folding.
Anticancer Properties: Exploring effects on cancer-related pathways, such as angiogenesis, metastasis, and cell cycle regulation.
Immunomodulatory Effects: Investigating the potential to modulate immune responses, a property observed in other complex alkaloids.
Chaperone Activity: Assessing its ability to act as a pharmacological chaperone for genetic diseases caused by protein misfolding, such as lysosomal storage disorders.
A comprehensive screening approach will be critical to uncovering novel biological functions and expanding the potential therapeutic applications of this compound.
Optimization of Biosynthetic Pathways for Academic Inquiry and Strain Engineering
Broussonetinines are naturally isolated from the branches of trees like Broussonetia kazinoki. nih.govmdpi.com Relying on natural extraction is often inefficient and unsustainable for large-scale production. A significant future direction lies in elucidating and engineering the biosynthetic pathway of this compound. The design and implementation of biosynthetic pathways are central to creating cell factories for the sustainable production of valuable small molecules. dtu.dk
Key research objectives in this area include:
Pathway Elucidation: Identifying and characterizing the specific enzymes (e.g., polyketide synthases, aminotransferases, reductases, and hydroxylases) involved in the construction of the this compound scaffold from primary metabolites.
Heterologous Expression: Reconstructing the biosynthetic pathway in a microbial host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli (bacterium), which are amenable to genetic manipulation and industrial fermentation. dtu.dk
Metabolic Engineering and Strain Optimization: Enhancing the production yield by applying established metabolic engineering strategies. nih.gov This can involve overexpressing rate-limiting enzymes, increasing the supply of precursors, and deleting competing metabolic pathways to direct metabolic flux towards this compound synthesis. nih.govnih.gov For example, engineering can improve the availability of precursors like phosphoenolpyruvate or redirect flux toward specific amino acid branches. nih.gov Computational models, such as flux balance analysis (FBA), can help predict the metabolic changes most likely to improve production. nih.gov
Achieving efficient biosynthetic production would not only provide a sustainable supply for research and development but also enable the creation of novel analogues through biosynthetic engineering.
Development of Novel and Efficient Synthetic Routes for Complex Analogues
Chemical synthesis provides unparalleled flexibility for creating structural analogues of natural products, which is essential for detailed structure-activity relationship (SAR) studies. While syntheses of related compounds like Broussonetine M have been achieved, developing more efficient and versatile routes for this compound and its complex analogues remains a key objective. researchgate.netnih.gov
Future synthetic research should focus on:
Modular and Convergent Strategies: Designing synthetic pathways that allow for the late-stage introduction of structural diversity, particularly in the long alkyl side chain.
Advanced Synthetic Methods: Employing modern synthetic reactions to improve efficiency and stereocontrol. Techniques such as cross-metathesis and Keck asymmetric allylation have proven effective in the synthesis of related broussonetines. researchgate.net The development of multi-component reactions could also provide rapid access to complex scaffolds from simple starting materials. nih.gov
Analogue Library Synthesis: Utilizing optimized synthetic routes to generate a library of this compound analogues with systematic modifications to the pyrrolidine ring hydroxylation pattern, the stereochemistry of the side chain, and the functional groups along the alkyl chain.
The evaluation of these analogues would provide crucial insights into the molecular features required for potent and selective biological activity, guiding the design of next-generation therapeutic agents.
Advanced Mechanistic Studies of Glycosidase Inhibition at the Atomic Level
A deeper understanding of how this compound interacts with its target glycosidases at a molecular level is crucial for rational drug design. While its inhibitory activity is known, the precise binding mode and the structural basis for its potency and selectivity are not fully understood. Minor modifications to an iminosugar can lead to distinct changes in its inhibition profile. nih.gov
Future research should employ advanced structural biology and computational techniques to probe these interactions.
| Technique | Potential Insights |
| X-ray Crystallography / Cryo-EM | Provide high-resolution, three-dimensional structures of this compound bound to the active site of target glycosidases. Reveal specific hydrogen bonding, hydrophobic interactions, and the conformation of the inhibitor and enzyme residues. nih.gov |
| Molecular Docking & Dynamics Simulations | Predict binding modes and affinities for different glycosidases. scielo.br Simulate the dynamic behavior of the enzyme-inhibitor complex over time to understand the stability of interactions and the mechanism of inhibition. |
| Isothermal Titration Calorimetry (ITC) | Directly measure the thermodynamic parameters (enthalpy, entropy, and binding affinity) of the binding interaction, providing a complete thermodynamic profile. |
| Circular Dichroism (CD) Spectroscopy | Investigate conformational changes in the enzyme's secondary structure upon binding of the inhibitor. nih.gov |
This table is interactive. Click on the headers to sort.
These atomic-level insights would elucidate the exact mechanism of inhibition and provide a blueprint for designing novel analogues with improved potency, selectivity, and pharmacokinetic properties. nih.gov
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research
To move beyond a single-target perspective and understand the systemic effects of this compound, the integration of "omics" technologies is essential. researchgate.net Proteomics and metabolomics can provide a global snapshot of the changes occurring within a biological system in response to the compound. nih.govmdpi.com This holistic approach can uncover novel mechanisms of action, identify off-target effects, and discover biomarkers of efficacy. mdpi.com
A multi-omics approach could be designed as follows:
| Omics Layer | Methodology | Objective |
| Proteomics | Mass spectrometry-based techniques (e.g., LC-MS/MS) to quantify changes in the global proteome of cells or tissues treated with this compound. mdpi.com | Identify proteins and signaling pathways that are significantly up- or down-regulated, revealing cellular responses, potential off-target effects, and compensatory mechanisms. mdpi.com |
| Metabolomics | Analysis of small-molecule metabolites using platforms like GC-MS, LC-MS, or NMR. nih.gov | Map the downstream metabolic consequences of glycosidase inhibition. mdpi.com Identify metabolic pathway shifts and discover potential biomarkers related to the compound's activity. |
| Transcriptomics | RNA-sequencing to analyze changes in gene expression profiles. | Correlate changes in protein and metabolite levels with the underlying transcriptional regulation, providing a more complete picture of the cellular response. |
This table is interactive. Click on the headers to sort.
By integrating these datasets, researchers can construct a comprehensive network of the molecular interactions influenced by this compound. nih.gov This systems-level understanding is critical for fully characterizing its biological impact and for advancing its development as a potential therapeutic agent.
Q & A
Q. How can researchers mitigate bias in this compound’s preclinical efficacy evaluations?
- Methodological Answer : Implement blinded analyses for histopathology and imaging data. Use randomization in treatment allocation and counterbalancing in experimental workflows. Disclose all conflicts of interest and funding sources in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
